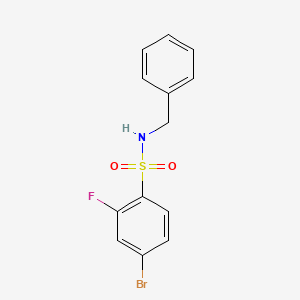

N-benzyl-4-bromo-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-4-bromo-2-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C13H11BrFNO2S. It has an average mass of 344.199 Da and a monoisotopic mass of 342.967773 Da .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11BrFNO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Enantioselective Fluorination

N-benzyl-4-bromo-2-fluorobenzenesulfonamide derivatives have been explored in the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, is critical for producing 3-fluoro-2-oxindoles with high yields and enantioselectivities, showcasing the reagent's utility in asymmetric synthesis (Wang et al., 2014).

Synthesis of Pharmaceutical Intermediates

The compound plays a role in synthesizing methylbenzenesulfonamide CCR5 antagonists, highlighting its importance in developing targeting preparations for HIV-1 infection prevention (Cheng De-ju, 2015).

COX-2 Inhibition

Derivatives of this compound have been synthesized and evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The introduction of a fluorine atom in these compounds significantly increases COX-2 selectivity, illustrating their potential in developing new anti-inflammatory drugs (Hashimoto et al., 2002).

Spectroscopic Analysis

The structural properties of para-halogen benzenesulfonamides, including this compound, have been extensively studied using spectroscopic techniques. These studies help in understanding the molecular structure and reactivity of these compounds (Karabacak et al., 2009).

Photodynamic Therapy for Cancer

This compound derivatives are used in the synthesis of new zinc phthalocyanines with high singlet oxygen quantum yields. These compounds have potential applications in photodynamic therapy for treating cancer (Pişkin et al., 2020).

Electrophilic Fluorination

This compound has been used in the electrophilic fluorination of benzylic phosphonates, demonstrating its versatility in introducing fluorine atoms into diverse organic molecules (Taylor et al., 1998).

Cyanation of Aryl and Heteroaryl Bromides

It serves as an effective cyanation reagent, allowing for the synthesis of various benzonitriles from aryl bromides. This property is particularly valuable for producing pharmaceutical intermediates (Anbarasan et al., 2011).

Anti-coagulation Properties

Derivatives of this compound have shown promising results in developing new biguanide-based compounds with anti-coagulant properties, suggesting potential applications in cardiovascular therapeutics (Markowicz-Piasecka et al., 2019).

Safety and Hazards

The safety information for “N-benzyl-4-bromo-2-fluorobenzenesulfonamide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .

Mechanism of Action

Target of Action

The primary targets of N-benzyl-4-bromo-2-fluorobenzenesulfonamide (NBSF) are currently unknown

Mode of Action

The bromine and fluorine atoms may also enhance the compound’s reactivity.

Pharmacokinetics

Result of Action

The molecular and cellular effects of NBSF’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of NBSF . For instance, the compound’s solubility in polar solvents suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH .

Properties

IUPAC Name |

N-benzyl-4-bromo-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKPIOUBCNPGCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2360877.png)

![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)

![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)

![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)